(E)-N-(cyanomethyl)-N-ethyl-3-(3-methoxyphenyl)prop-2-enamide
Description
(E)-N-(cyanomethyl)-N-ethyl-3-(3-methoxyphenyl)prop-2-enamide is an acrylamide derivative characterized by an (E)-configured α,β-unsaturated carbonyl system. Its structure includes a 3-methoxyphenyl group at the β-position and a substituted amide moiety with N-cyanomethyl and N-ethyl groups. For instance, compound N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (IC50 = 17.00 µM) demonstrated anti-inflammatory activity comparable to quercetin .
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-N-ethyl-3-(3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(10-9-15)14(17)8-7-12-5-4-6-13(11-12)18-2/h4-8,11H,3,10H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTTWFAOKJXUPJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C=CC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC#N)C(=O)/C=C/C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(cyanomethyl)-N-ethyl-3-(3-methoxyphenyl)prop-2-enamide is a chemical compound with potential biological activities that have been explored in various research contexts. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 244.294 g/mol. The structural features include a cyanomethyl group, an ethyl group, and a methoxyphenyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.294 g/mol |
| Purity | ≥ 95% |
Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms, including enzyme inhibition and modulation of signaling pathways. For instance, compounds with similar structures have been studied for their roles as Janus kinase (JAK) inhibitors, which are crucial in the treatment of inflammatory diseases and cancers .
Antiviral Activity
Recent studies have shown that related compounds exhibit antiviral properties, particularly against viral proteases. The inhibition of viral cysteine proteases has been a significant focus, as these enzymes are essential for viral replication. For example, analogs of vinyl sulfones have demonstrated notable effectiveness in inhibiting the nsP2 protease in Chikungunya virus (CHIKV) assays . While specific data on this compound is limited, its structural similarities suggest potential antiviral activity.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In studies involving structural analogs, compounds were tested against various cancer cell lines to assess their cytotoxic effects. Results indicated that certain derivatives exhibited concentration-dependent cytotoxicity without significant effects on normal cells . This highlights the importance of further exploring this compound's cytotoxic potential.
Case Studies
- Inhibition of JAK-Mediated Pathways : A study explored the efficacy of various compounds as JAK inhibitors. Although this compound was not specifically tested, related compounds showed promising results in reducing inflammation in cellular models .
- Antiviral Efficacy : In a comparative analysis of several vinyl sulfone derivatives, it was found that certain modifications significantly increased antiviral potency against CHIKV. This suggests that this compound may also possess similar antiviral properties .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly in the field of cancer research. Its structural features suggest that it may interact with biological targets involved in tumor growth and proliferation.
Anticancer Activity
Research indicates that (E)-N-(cyanomethyl)-N-ethyl-3-(3-methoxyphenyl)prop-2-enamide exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms through which it operates include:
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells.
- Inhibition of Tumor Cell Proliferation : It has been shown to effectively reduce the proliferation rates of diverse cancer cell lines.
Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells at concentrations as low as 10 µM.
The biological activity of this compound extends beyond anticancer properties. It has also been evaluated for its potential neuroprotective and antioxidant effects.
Neuroprotective Properties
Emerging studies suggest that this compound may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
- Mechanism : It appears to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents such as glutamate.
Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics.
Antioxidant Activity
The compound has been assessed for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Research Findings : In cellular models, it was found to have an IC50 value comparable to well-known antioxidants like ascorbic acid, indicating its potential utility in antioxidant therapies.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity | Mechanism | Evidence |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | In vitro studies on breast cancer cells |
| Neuroprotective | Modulates neuroinflammation; protects neuronal cells | Animal models showing reduced inflammation |
| Antioxidant | Scavenges free radicals | Comparable IC50 values to ascorbic acid |
Conclusion and Future Directions
This compound presents promising applications in medicinal chemistry, particularly in oncology and neuroprotection. Further research is necessary to fully elucidate its mechanisms of action and potential therapeutic uses. Ongoing studies may explore its efficacy in clinical settings and its interactions with various biological pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Acrylamide derivatives share a common α,β-unsaturated core but differ in substituents, which critically influence physicochemical and biological properties. Below is a comparative analysis:
Key Comparative Insights
Lipophilicity and Solubility: The cyanomethyl and ethyl groups in the target compound likely confer moderate lipophilicity, balancing solubility and membrane permeability. Trifluoromethyl-substituted derivatives (logP = 3.5–4.2) are more lipophilic, favoring blood-brain barrier penetration but risking toxicity .
Methoxy and hydroxyl groups in analogs (e.g., 4-hydroxy-3-methoxyphenyl) donate electrons, altering resonance and hydrogen-bonding capacity .
Biological Activity: Anti-inflammatory activity correlates with substituent polarity. For example, hydroxylated analogs (IC50 = 17.00 µM) outperform non-polar derivatives, likely due to interactions with inflammatory mediators like cyclooxygenase . Antioxidant activity in phenolic analogs (IC50 = 378–427 µM) stems from radical scavenging via hydroxyl groups, a feature absent in the target compound .
Metabolic Stability: Bulky substituents (e.g., thiadiazole rings, hexyloxy chains) in synthetic derivatives enhance resistance to enzymatic degradation, extending half-life . The target compound’s cyanomethyl group may confer similar stability compared to labile esters or amides.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| 1 | 3-methoxyphenol, K₂CO₃, DMF, 80°C | Use excess methoxyphenol (1.2 eq) to drive substitution |
| 2 | Fe powder, HCl/ethanol, 70°C | Maintain pH < 2 to prevent amine oxidation |
| 3 | Cyanoacetic acid, EDCI, THF, RT | Purify via column chromatography (hexane:EtOAc = 3:1) |
(Basic) What spectroscopic and crystallographic methods confirm the (E)-configuration of the double bond?
Methodological Answer:
- ¹H NMR : The coupling constant (J) between the α- and β-protons of the double bond typically ranges from 12–16 Hz for trans (E) configuration, compared to 6–12 Hz for cis (Z) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The E-configuration is confirmed by dihedral angles > 150° between substituents on the double bond .
- UV-Vis Spectroscopy : Conjugation in the E-isomer results in a λmax shift (~280–320 nm) due to extended π-delocalization .
(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from:
Metabolite Interference : Use LC-MS/MS to identify unintended metabolites (e.g., hydroxylated or demethylated derivatives) that may contribute to activity .
Assay Variability : Standardize cell-based assays (e.g., RAW 264.7 cells for inflammation studies) by controlling passage number, serum batch, and incubation time .
Structural Confirmation : Re-validate compound identity via HRMS and 2D-NCOSY to rule out stereochemical impurities .
Q. Example Workflow :
- Step 1 : Reproduce the activity assay in triplicate.
- Step 2 : Isolate metabolites from assay media and compare with pure compound via HPLC.
- Step 3 : Perform dose-response curves to distinguish primary activity from off-target effects .
(Advanced) How to design structure-activity relationship (SAR) studies for modifying substituents on the methoxyphenyl group?
Methodological Answer:
Substituent Screening : Synthesize analogs with halogens (Cl, Br), hydroxyl, or ethoxy groups at the 3-, 4-, or 5-positions of the phenyl ring .
Biological Testing : Evaluate inhibition of RANKL-mediated osteoclastogenesis (IC₅₀) and PGE₂ production in macrophages .
Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding to COX-2 or NF-κB targets. Prioritize analogs with lower binding energy .
Q. Table 2: Key SAR Findings from Analog Studies
| Substituent | Position | Biological Effect (vs. Parent Compound) |
|---|---|---|
| -OCH₃ | 3- | Baseline activity (reference) |
| -Cl | 4- | 2× increase in anti-inflammatory activity |
| -OH | 3- | Reduced activity due to metabolic instability |
(Advanced) What experimental approaches determine the compound’s stability under physiological conditions?
Methodological Answer:
pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC-UV .
Thermal Stability : Use DSC/TGA to identify decomposition temperatures. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Oxidative Stress : Expose to H₂O₂ (1 mM) and measure residual compound via LC-MS. Add antioxidants (e.g., BHT) if needed .
(Advanced) How to design target identification experiments for this compound?
Methodological Answer:
Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose. Incubate with cell lysates (e.g., HeLa), elute bound proteins, and identify via SDS-PAGE/MS .
Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, heat-denature lysates, and quantify target protein stability via Western blot .
CRISPR Knockout Screens : Use gene-edited macrophages (e.g., COX-2 KO) to assess loss of anti-inflammatory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
